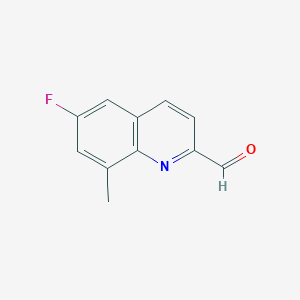
6-Fluoro-8-methylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methylquinoline-2-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on the quinoline ring. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as organometallic synthesis and cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Fluoro-8-methylquinoline-2-carboxylic acid.
Reduction: Formation of 6-Fluoro-8-methylquinoline-2-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-8-methylquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis. This can lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
8-Methylquinoline: A non-fluorinated derivative with different chemical properties.
2-Quinolinecarbaldehyde: A quinoline derivative with an aldehyde group but without fluorine or methyl substitutions
Uniqueness
6-Fluoro-8-methylquinoline-2-carbaldehyde is unique due to the combined presence of fluorine, methyl, and aldehyde groups on the quinoline ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
6-fluoro-8-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-4-9(12)5-8-2-3-10(6-14)13-11(7)8/h2-6H,1H3 |
InChI Key |
QPHPPNDDQRVDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine](/img/structure/B13020187.png)
![5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13020193.png)
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13020198.png)
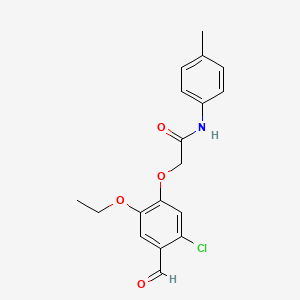
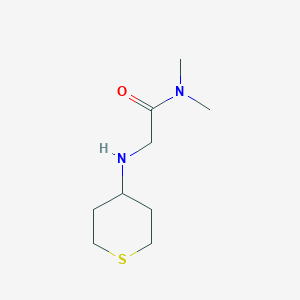
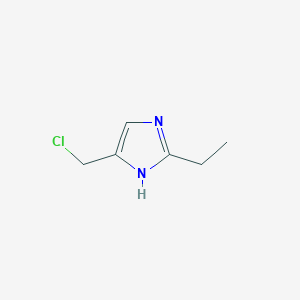
![3-Bromo-4-methylisothiazolo[5,4-b]pyridine](/img/structure/B13020217.png)
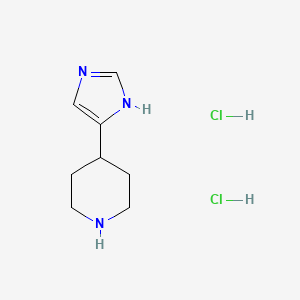
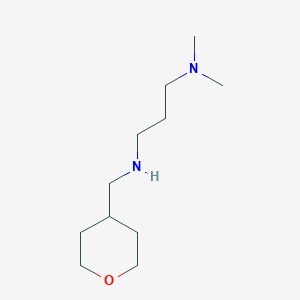
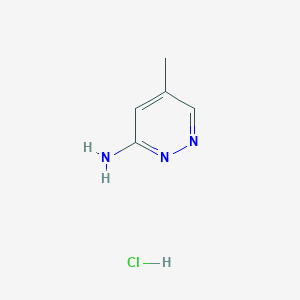
![2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B13020241.png)
![Furo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13020242.png)
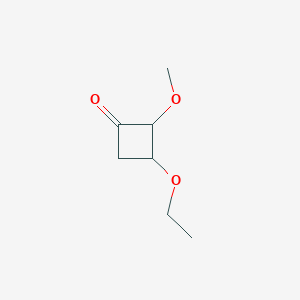
![5-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13020257.png)
